molecular formula C10H12O3 B1314139 Methyl 3-methoxy-2-methylbenzoate CAS No. 42981-93-1

Methyl 3-methoxy-2-methylbenzoate

Cat. No. B1314139
CAS RN: 42981-93-1
M. Wt: 180.2 g/mol
InChI Key: VVQORCPXLODREB-UHFFFAOYSA-N
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Description

“Methyl 3-methoxy-2-methylbenzoate” is an ester with the molecular formula C10H12O3 . It has been used as a reactant in the preparation of an antimalarial drug that consists of the 4-aminoquinoline pharmacophore of chloroquine with clotrimazole-based antimalarials .


Synthesis Analysis

The synthesis of “Methyl 3-methoxy-2-methylbenzoate” starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 3-methoxy-2-methylbenzoate” is represented by the SMILES string O=C(OC)C1=C(C)C(OC)=CC=C1 . The average mass is 180.201 Da and the monoisotopic mass is 180.078644 Da .


Physical And Chemical Properties Analysis

“Methyl 3-methoxy-2-methylbenzoate” is a solid compound . The exact physical and chemical properties are not specified in the search results.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • A study by Kanakam et al. (1989) outlined a one-pot synthesis method for various alkylsalicylates and dihydroxybenzoates, including methyl 2-methoxy-6-methyl benzoate, emphasizing its role in the synthesis of complex organic compounds (Kanakam et al., 1989).
    • Brzyska and Ożga (2002) explored the spectral and thermal properties of rare earth element 4-methoxy-2-methylbenzoates, providing insights into the thermal behavior and decomposition pathways of these compounds (Brzyska & Ożga, 2002).
  • Photostabilization and Reactivity :

    • Soltermann et al. (1995) investigated the role of compounds like methyl 2-methoxybenzoate in generating and quenching singlet molecular oxygen, relevant in photostabilization and material degradation studies (Soltermann et al., 1995).
  • Biological and Pharmaceutical Applications :

    • Research by Xia et al. (2011) on the mangrove endophytic fungus Nigrospora sp. identified compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, highlighting the potential of these compounds in antimicrobial and antitumor applications (Xia et al., 2011).
  • Organic Synthesis Catalysts :

    • Neufeld et al. (2013) discussed the use of methyl 2-methoxy-3-methylbenzoate in the context of cytochrome P450 BM3 monooxygenase catalysis, indicating its utility in organic synthesis (Neufeld et al., 2013).
  • Theoretical and Computational Chemistry :

    • Kotan and Yuksek (2021) conducted quantum chemical calculations on related compounds, providing insights into the molecular structure and electronic properties important for theoretical chemistry studies (Kotan & Yuksek, 2021)

Safety And Hazards

“Methyl 3-methoxy-2-methylbenzoate” is classified as Acute Tox. 4 Oral - Eye Irrit. 2. The hazard statements are H302 - H319 and the precautionary statements are P280 - P301 + P312 + P330 - P305 + P351 + P338 - P337 + P313 .

properties

IUPAC Name

methyl 3-methoxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-8(10(11)13-3)5-4-6-9(7)12-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQORCPXLODREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501392
Record name Methyl 3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxy-2-methylbenzoate

CAS RN

42981-93-1
Record name Methyl 3-methoxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-methoxy-2-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 13.98 g (0.0841 mol) of methyl 3-hydroxy-2-methylbenzoate in 120 mL of DMF was cooled in ice and treated dropwise with 200 mL (0.1 mol) of a 0.5 M solution of KHMDS in toluene. After stirring for 10 minutes, 7.8 mL (0.126 mol) of methyl iodide was added and the solution allowed to stir at room temperature overnight. The solution was diluted with EtOAc and washed twice with 6% HCl, 3 times with H2O, 10% NaHSO3, then saturated NaCl. Drying over MgSO4 and removal of the solvent under reduced pressure left 14.22 g (93.8% yield) of the product as a golden oil. The structure was confirmed by NMR and mass spectroscopy. MS m/z 181 (M+H+).
Quantity
13.98 g
Type
reactant
Reaction Step One
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Quantity
120 mL
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solvent
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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7.8 mL
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0 (± 1) mol
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Reaction Step Four
Yield
93.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
TM Cresp, RGF Giles, MV Sargent, C Brown… - Journal of the …, 1974 - pubs.rsc.org
… On methylation (Me,SO,-K,C03-Me2CO) the acid formed methyl 3-methoxy-2-methylbenzoate (7) as an oil, bp 100-102' at 1 mmHg (lit.,30 113' at 5 mmHg). 3-Methoxy-2-methylbenzoic …
Number of citations: 8 pubs.rsc.org
AG Schultz, RE Taylor - Journal of the American Chemical Society, 1992 - ACS Publications
Enolate 12, designedto take advantage of potential chelationsites on the chiral auxiliary,(S)-2-(methoxy-methyl) pyrrolidine, gives excellent diastereoselectivities for alkyl-, propargyl-, …
Number of citations: 11 pubs.acs.org
T Awad - 2006 - etd.auburn.edu
The popular drug of abuse 3,4-methylenedioxymethamphetamine (MDMA) has regioisomeric and isobaric substances of mass equivalence, which have similar analytical properties …
Number of citations: 1 etd.auburn.edu
D Enders, M Klatt - Synthesis, 1996 - thieme-connect.com
… A solution of methyl 3-methoxy-2-methylbenzoate (1.00 g, 5.55 mmol), NBS (1.18 g, 6.63 mmol) and benzoyl peroxide (6.0 mg, 0.25 mmol) in CCl4 (75 mL) was heated at reflux and …
Number of citations: 44 www.thieme-connect.com
K Neufeld, SM Zu Berstenhorst, J Pietruszka - Analytical biochemistry, 2014 - Elsevier
… ligands of P450 BM3 was tested with known nonsubstrates (caffeine 16 and isooctane 17), substrates (myristic acid 10, naphthalene 11, and methyl 3-methoxy-2-methylbenzoate 12), …
Number of citations: 12 www.sciencedirect.com
MF El-Mansy, WA Donaldson - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
Taxol is a highly oxygenated, polycyclic diterpene first isolated from the bark of the Pacific yew tree. The impressive antitumor activity of this compound led to intense synthetic activity …
Number of citations: 2 www.arkat-usa.org
TM Stein, SH Gellman - Journal of the American Chemical Society, 1992 - ACS Publications
A new family of amphiphiles, derived from a rigid dicarboxylic acidheadgroup unit of unusual topology, has been synthesized. The aggregation of these molecules in aqueous solution …
Number of citations: 71 pubs.acs.org
C Brown, BJ Sikkel, CF Carvalho… - Journal of the Chemical …, 1982 - pubs.rsc.org
… methyl 3-methoxy-2-methylbenzoate [mp 26-28 "C (lit.,4 bp 100-102 "C at 1 mmHg)] (21.5 g) in dry diethyl ether (50 ml) was added dropwise to a stirred suspension of lithium aluminium …
Number of citations: 1 pubs.rsc.org
BLEO CHENARD - 1981 - search.proquest.com
… 5%methyl 3methoxy-2-methylbenzoate by NMR. The m ixture was dissolved in THF (12 mL), and methanol (12 mL) and 20% aqueous potassium hydroxide (60 mL) were added. The …
Number of citations: 3 search.proquest.com

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